(4S)-1-Fmoc-4-benzyloxy-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Incorporation of 4s 1 Fmoc 4 Benzyloxy L Proline into Peptidic Architectures
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the assembly of peptide chains, and the integration of (4S)-1-Fmoc-4-benzyloxy-L-proline into this workflow requires specialized considerations. chempep.com The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS, where the base-labile Fmoc group serves as the temporary Nα-protection, and acid-labile groups, such as tert-butyl (tBu), protect reactive side chains. peptide.com The benzyloxy group on the proline ring, however, introduces a protecting group that is typically removed under different conditions, adding a layer of complexity to the synthetic strategy. nih.gov
The general SPPS cycle involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support. uci.edu Each cycle consists of the deprotection of the Fmoc group, typically with a piperidine (B6355638) solution, followed by the coupling of the next amino acid, which is activated to facilitate amide bond formation. peptide.com The presence of the bulky benzyloxy group on the proline ring can sterically hinder the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. chempep.com Therefore, the choice of coupling reagents and reaction conditions is critical for the successful incorporation of this modified proline analog.
Furthermore, the "proline editing" approach, which involves the incorporation of a hydroxyproline (B1673980) residue followed by on-resin modification, highlights the versatility of functionalized prolines in peptide synthesis. nih.gov While not a direct application of the pre-functionalized this compound, this methodology underscores the importance of robust strategies for handling modified proline residues within a solid-phase context. nih.gov
The steric hindrance presented by the 4-benzyloxy substituent in this compound necessitates the use of highly efficient coupling reagents to ensure complete and epimerization-free incorporation into the peptide chain. Standard coupling reagents may prove insufficient, requiring more potent alternatives.
Uronium/aminium salt-based reagents are often employed for challenging couplings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are frequently used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov For particularly difficult couplings involving sterically hindered amino acids, phosphonium (B103445) salt reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be effective.
In some cases, the formation of Fmoc-amino acid fluorides has been shown to be advantageous for the coupling of sterically hindered residues. nih.gov These activated species can drive the coupling reaction to completion where other methods may fail. The choice of solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being standard choices for their ability to swell the resin and solubilize the reactants. chempep.com To overcome aggregation and improve coupling efficiency, especially in long or difficult sequences, elevated temperatures or microwave-assisted SPPS can be employed. nih.gov
Table 1: Coupling Reagents for Sterically Hindered Proline Analogues
| Coupling Reagent | Abbreviation | Class | Typical Base | Key Features |
|---|---|---|---|---|
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt | DIPEA | High reactivity, low racemization. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | DIPEA | Commonly used, effective for most couplings. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | DIPEA | Strong activating agent, useful for hindered couplings. |
| Fmoc-amino acid fluoride (B91410) | - | Acid Fluoride | - | Highly reactive, can overcome significant steric hindrance. |
A key feature of this compound is the benzyloxy (Bzl) protecting group on the side chain. In the context of Fmoc-SPPS, where the temporary Nα-Fmoc group is base-labile and permanent side-chain protecting groups are typically acid-labile (e.g., tBu), the benzyl (B1604629) ether presents a quasi-orthogonal protection scheme. researchgate.netnih.gov
The benzyl group is stable to the piperidine treatment used for Fmoc removal. However, its cleavage requires harsher acidic conditions than those typically used for the removal of tBu-based protecting groups. While tBu groups are readily cleaved by moderate concentrations of trifluoroacetic acid (TFA), the benzyl group often requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.net This differential acid lability forms the basis of the Boc/Bzl protection strategy, which can be adapted for use in Fmoc-SPPS for specific applications. researchgate.net
For the orthogonal deprotection of the benzyl group while other acid-labile groups remain on the peptide, catalytic hydrogenolysis is a common method. This involves treating the peptide-resin with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is orthogonal to both the base-labile Fmoc group and the strongly acid-labile tBu and trityl (Trt) groups. nih.gov However, the efficiency of on-resin hydrogenolysis can be influenced by the resin type, solvent system, and the peptide sequence itself. It is crucial to ensure that the catalyst can access the cleavage site and that no other functional groups in the peptide are susceptible to reduction. A recently reported novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions also highlights the versatility of this approach for sensitive peptides. nih.gov
Table 2: Orthogonal Deprotection Strategies
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Notes |
|---|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Bzl, tBu, Trt | Standard Nα-protection in SPPS. |
| Benzyloxy | Bzl | H₂/Pd, HF, TFMSA | Fmoc | Quasi-orthogonal to tBu/Trt; requires specific cleavage conditions. |
| tert-Butyl | tBu | TFA | Fmoc, Bzl (with H₂) | Common acid-labile side-chain protection. |
| Trityl | Trt | Mild TFA | Fmoc, Bzl (with H₂) | Very acid-labile side-chain protection. |
Solution-Phase Peptide Synthesis Techniques
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments used in fragment condensation strategies. The use of this compound in solution-phase synthesis follows the general principles of this methodology, which involve the coupling of protected amino acid derivatives in a suitable organic solvent, followed by purification of the resulting peptide at each step.
The synthesis of peptides containing proline analogues in solution has been described, often employing active ester or mixed anhydride (B1165640) methods for coupling. thieme-connect.de However, specific examples detailing the solution-phase synthesis of peptides incorporating this compound are not extensively documented in publicly available literature. The challenges in solution-phase synthesis with this building block would be similar to those in SPPS, namely the steric hindrance during coupling and the need for an orthogonal deprotection strategy for the benzyl ether. Purification after each coupling step, typically by chromatography or crystallization, would be essential to remove unreacted starting materials and by-products. The substantial synthetic effort required for solution-phase synthesis, including multiple protection and deprotection steps with purification, often makes it less favorable than SPPS for many applications. nih.gov
Chemo- and Regioselective Ligation Strategies for Modified Peptides
Chemoselective ligation strategies are powerful tools for the synthesis of large peptides and proteins by joining unprotected peptide fragments. nih.govsigmaaldrich.comnih.gov Native Chemical Ligation (NCL) is the most prominent of these methods, involving the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine to form a native peptide bond.
The incorporation of peptides containing this compound into a ligation strategy would require the synthesis of a peptide fragment containing this modified residue. For instance, a peptide fragment could be synthesized by SPPS with the benzyloxy-proline at a desired position, and then this fragment could be used in a subsequent ligation reaction. The "proline editing" methodology has been used to synthesize proline derivatives that are suitable for bioorthogonal conjugation reactions, including NCL. nih.govnih.gov This suggests the feasibility of incorporating proline analogues into ligation schemes.
However, specific examples of chemo- and regioselective ligation strategies that explicitly utilize peptides containing the this compound moiety are not well-documented in the reviewed scientific literature. While the general principles of ligation are well-established, their application to peptides containing this specific sterically hindered and side-chain protected proline analogue would require careful optimization of reaction conditions to ensure efficient ligation without side reactions involving the benzyloxy group.
Conformational Analysis and Stereoelectronic Effects of 4 Substituted Proline Residues in Peptides
Influence of C-4 Substituents on Pyrrolidine (B122466) Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. researchgate.netbeilstein-journals.org The nomenclature describes the displacement of the Cγ carbon relative to the plane of the other four ring atoms, either away from (exo) or towards (endo) the Cα-carbonyl group. researchgate.net The nature and stereochemistry of a substituent at the C-4 position can significantly bias this equilibrium.
Electron-withdrawing substituents at the C-4 position exert a powerful influence on the ring pucker through stereoelectronic effects, specifically the gauche effect. nih.gov This effect describes the tendency of a molecule to adopt a conformation where a substituent with high electronegativity is gauche (at a 60° dihedral angle) to another electron-withdrawing group or a bond with significant p-character. In the context of 4-substituted prolines, an electron-withdrawing group at the 4R position favors an exo ring pucker, while the same group at the 4S position, as in (4S)-1-Fmoc-4-benzyloxy-L-proline, promotes an endo pucker. nih.govnih.gov This preference arises from a stabilizing hyperconjugative interaction between the electron-rich σ C-H bonds of the pyrrolidine ring and the electron-deficient σ* C-X antibonding orbital of the substituent. nih.govnih.gov For a 4S-substituent, the endo pucker places the substituent in a pseudo-axial orientation, which, although sterically less favorable, maximizes this stabilizing orbital overlap. nih.gov
The benzyloxy group in this compound, while not as strongly electron-withdrawing as a nitro or fluoro group, still influences the ring pucker. The precise puckering equilibrium will depend on a balance between these stereoelectronic effects and steric demands of the bulky benzyloxy and Fmoc protecting groups.
Table 1: Influence of C-4 Substituent on Pyrrolidine Ring Pucker
| 4-Substituent Stereochemistry | Preferred Ring Pucker | Driving Force |
| 4R (Electron-withdrawing) | Exo | Stereoelectronic (gauche effect) |
| 4S (Electron-withdrawing) | Endo | Stereoelectronic (gauche effect) nih.govnih.gov |
| Bulky Substituents | Dependent on steric interactions | Steric hindrance |
Stereoelectronic Control of Peptide Backbone Conformation by Proline Analogues
The conformational bias of the pyrrolidine ring pucker directly translates to control over the peptide backbone torsion angles (φ, ψ, and ω). The exo ring pucker, favored by 4R-substituted prolines, is associated with a more compact φ angle distribution (around -60° to -70°) and stabilizes the trans conformation of the preceding peptide bond (ω = 180°). nih.govnih.gov This stabilization is partly due to a favorable n→π* interaction, where the lone pair of the preceding carbonyl oxygen (residue i) interacts with the antibonding orbital of the proline carbonyl (residue i+1). nih.gov This interaction is preferential with the Cγ-exo ring pucker and is only possible with a trans amide bond. nih.gov Consequently, 4R-substituted prolines with electron-withdrawing groups are known to stabilize polyproline II (PPII) helices. nih.gov
Conversely, the endo ring pucker, promoted by 4S-substituted prolines with electron-withdrawing groups like the benzyloxy group in this compound, is strongly associated with the cis conformation of the peptide bond (ω = 0°). nih.gov The endo pucker disfavors the PPII helix and can promote more extended conformations or specific turn structures. nih.gov For instance, 4S-substituted prolines uniquely promote the δ conformation (φ, ψ ≈ -80°, 0°), which is found in β-turns. researchgate.netnih.gov The ability to selectively favor either a trans or cis peptide bond and influence the local secondary structure makes 4-substituted prolines powerful tools in peptide design and protein engineering. nih.govnih.gov
Table 2: Relationship Between Ring Pucker and Peptide Backbone Conformation
| Preferred Ring Pucker | Associated Peptide Bond | Favored Secondary Structure |
| Exo | Trans nih.gov | Polyproline II (PPII) helix, α-helix nih.govnih.gov |
| Endo | Cis nih.gov | β-turns, extended conformations nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Conformational Elucidation
NMR spectroscopy is an indispensable tool for the detailed conformational analysis of peptides containing proline analogs in solution. imrpress.comnih.gov It allows for the characterization of co-existing conformational isomers and the determination of their relative populations. imrpress.comresearchgate.net
The interconversion between the cis and trans isomers of the X-Pro peptide bond is a slow process on the NMR timescale, allowing for the observation of distinct signals for each conformer. researchgate.net The ratio of these isomers can be quantified by integrating the corresponding peaks in the NMR spectrum. researchgate.net
Several NMR parameters are sensitive to the cis/trans isomerization. The chemical shifts of the proline Cβ and Cγ carbons are particularly informative; a significant upfield shift of the Cγ resonance and a downfield shift of the Cβ resonance are characteristic of the cis conformation. nih.gov Furthermore, 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can definitively distinguish between the two isomers. imrpress.com A strong NOE between the α-proton of the residue preceding proline (i) and the α-proton of proline (i+1) is indicative of a trans peptide bond, while a strong NOE between the α-proton of residue (i) and the δ-protons of proline (i+1) confirms a cis conformation. imrpress.com
Beyond determining the cis/trans ratio, advanced NMR techniques provide a wealth of information for a complete structural characterization.
Multidimensional NMR: 2D and 3D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are essential for the complete assignment of proton and carbon resonances, even in complex peptides. mdpi.com These assignments are the foundation for further structural analysis.
Nuclear Overhauser Effect (NOE) Measurements: NOE data provides through-space distance constraints between protons that are close in space (typically < 5 Å). nih.gov A comprehensive set of NOE restraints is crucial for calculating the three-dimensional structure of the peptide. frontiersin.org
J-Coupling Constants: The measurement of scalar coupling constants (J-couplings), particularly ³J(HNHα), provides information about the backbone dihedral angle φ. mpg.de
Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information about bonds relative to an external magnetic field. mpg.de They are particularly valuable for defining the relative orientation of different structural elements within the peptide.
Heteronuclear NMR: The incorporation of NMR-active nuclei like ¹⁹F or ¹³C at specific positions, including the substituent at C-4, can serve as a sensitive probe of the local environment and conformation. nih.gov
By combining these various NMR parameters, a detailed picture of the solution conformation of peptides containing this compound can be constructed. nih.govfrontiersin.org
Computational Chemistry and Molecular Dynamics Simulations of Proline-Containing Peptides
Computational methods, including molecular mechanics and quantum mechanics calculations, as well as molecular dynamics (MD) simulations, complement experimental techniques like NMR by providing insights into the energetics and dynamics of peptide conformations. nih.govnih.govnih.gov
Conformational Searching: Computational algorithms can systematically explore the conformational space of a peptide to identify low-energy structures. This can help in understanding the intrinsic conformational preferences of a particular proline analog. youtube.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the peptide in a simulated environment (e.g., in explicit solvent). nih.govacs.org These simulations can be used to:
Assess the stability of different conformations over time.
Observe conformational transitions, such as ring puckering and cis/trans isomerization.
Calculate theoretical NMR parameters that can be compared with experimental data for structure validation. nih.gov
Investigate the influence of the solvent on peptide conformation. biorxiv.org
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the energies of different conformers and to understand the electronic basis for observed conformational preferences, such as the stereoelectronic effects governing ring pucker. nih.govbiorxiv.org
For a peptide containing this compound, a combination of these computational approaches could be used to build and refine structural models. For example, initial structures could be generated based on known preferences for the endo pucker and then subjected to MD simulations to assess their behavior in solution. The results of these simulations can then be compared with experimental NMR data to arrive at a highly refined and validated structural ensemble. acs.orgkit.edu
Applications in Peptide and Peptidomimetic Design for Research
Design of Conformationally Constrained Peptides and Macrocycles
The primary application of (4S)-1-Fmoc-4-benzyloxy-L-proline lies in its ability to introduce significant conformational constraints into a peptide backbone. nih.gov The inherent rigidity of the proline ring itself limits the available Ramachandran space, and the addition of a sterically demanding benzyloxy group at the C4-position further restricts the ring's puckering.
The substitution at the C4-position of proline influences the preference for either a Cγ-endo (down) or Cγ-exo (up) pucker of the pyrrolidine (B122466) ring. This, in turn, dictates the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, effectively guiding the secondary structure. For instance, certain 4-substituted prolines are known to stabilize the polyproline II (PPII) helix, a left-handed helical structure prevalent in protein-protein interactions. nih.govunmc.edu The incorporation of this compound can pre-organize a peptide into a specific bioactive conformation, which is a key strategy for improving binding affinity to biological targets. unmc.edu This reduction in conformational flexibility minimizes the entropic penalty upon binding. nih.gov
This building block is also instrumental in the synthesis of macrocyclic peptides. Macrocyclization is a widely used strategy to improve peptide stability, selectivity, and cell permeability. nih.govnih.gov By incorporating this compound at strategic positions, researchers can induce specific turns or kinks that facilitate efficient ring closure, even for large and complex cyclic structures.
Table 1: Influence of 4-Substituted Prolines on Peptide Properties
| Feature | Description | Reference |
| Conformational Rigidity | The pyrrolidine ring and C4-substituent restrict backbone dihedral angles, reducing flexibility. | nih.gov |
| Pucker Preference | The stereochemistry and nature of the C4 substituent influence the Cγ-endo vs. Cγ-exo ring pucker. | nih.gov |
| Secondary Structure Induction | Can stabilize specific secondary structures like the Polyproline II (PPII) helix. | nih.govunmc.edu |
| Macrocyclization | The induced turn facilitates the efficient synthesis of cyclic peptides. | |
| Binding Affinity | Pre-organization into a bioactive conformation can lead to enhanced binding to target proteins. | unmc.edu |
Mimicry of β-Turns and Other Secondary Structural Motifs in Peptidomimetics
β-turns are crucial secondary structural motifs that play a critical role in protein folding and molecular recognition events. Peptidomimetics that can successfully replicate the geometry of β-turns are highly sought after in drug design. The constrained nature of 4-substituted prolines makes them excellent scaffolds for this purpose.
The cis relationship between the C2-carboxylic acid and the C4-benzyloxy group in this compound can enforce a sharp turn in the peptide chain, effectively mimicking a β-turn. iris-biotech.de This is particularly relevant as the proline residue itself is frequently found in the i+1 position of natural β-turns. By replacing a native proline or another amino acid with this modified version, scientists can stabilize or induce a turn structure in a peptide that might otherwise be flexible. This strategy is central to the design of inhibitors for protein-protein interactions, where a specific turn conformation is often required for binding.
Development of Molecular Scaffolds for Investigating Biological Targets
The modular nature of 4-substituted prolines allows them to serve as versatile molecular scaffolds. The "proline editing" technique, where a hydroxyproline (B1673980) residue is incorporated into a peptide and subsequently modified on-resin, demonstrates the ease with which diverse functionalities can be introduced at the C4-position. nih.govresearchgate.net While this compound is typically incorporated directly, the principle remains the same: the proline ring provides a rigid framework, and the C4-substituent can be varied to probe interactions with a biological target.
The benzyloxy group can be used to explore hydrophobic pockets in a target protein's binding site. Furthermore, it can serve as a synthetic handle. For example, the benzyl (B1604629) group can be deprotected to reveal a hydroxyl group, which can then be further functionalized with fluorescent tags, biotin, or other chemical reporters. This makes it a valuable tool for developing chemical probes to study target engagement and localization. Related 4-substituted proline analogs have been used to create scaffolds for antiviral agents, highlighting the therapeutic potential of this chemical class. nih.gov
Creation of Peptide-Based Probes for Chemical Biology Studies
Building on its utility as a scaffold, this compound is a key component in the creation of sophisticated chemical biology probes. The ability to rigidly control the spatial orientation of a peptide while introducing a modifiable functional group is a significant advantage.
By incorporating this amino acid, a peptide can be locked into its bioactive shape, ensuring that any attached probe reports on a biologically relevant interaction. The benzyl ether can be cleaved to provide a site for attaching various labels. For instance, a fluorescent dye could be attached to visualize the peptide's interaction with cells or proteins, or a photo-crosslinking agent could be installed to covalently trap and identify binding partners. The "proline editing" methodology showcases how a wide array of reactive handles (like azides, alkynes, or thiols) can be installed at the 4-position, enabling a full suite of bioorthogonal conjugation reactions for advanced probe design. nih.govresearchgate.net
Table 2: Research Applications of 4-Substituted Proline Scaffolds
| Application Area | Example of Use | Relevant Principle | Reference |
| Target Validation | Probing hydrophobic binding pockets with the benzyloxy group. | Scaffold-based design | nih.gov |
| Binding Site Mapping | Using the C4-position as an anchor for photo-crosslinking agents. | Chemical probe synthesis | nih.govresearchgate.net |
| Cellular Imaging | Attaching fluorescent dyes to the deprotected C4-hydroxyl group. | Bioorthogonal chemistry | nih.govresearchgate.net |
| Drug Development | Serving as a core structure for inhibitors, such as antivirals. | Peptidomimetic design | nih.gov |
Integration into Foldamers and Other Advanced Supramolecular Architectures
Foldamers are synthetic oligomers that adopt well-defined, folded secondary structures, similar to proteins. nih.gov They represent a frontier in materials science and medicinal chemistry. Proline and its derivatives are exceptional monomers for constructing foldamers due to their inherent conformational constraints. nih.gov
The incorporation of this compound into an oligomer can enforce specific folding patterns, such as helices or turns, driven by the steric interactions of the benzyloxy groups. nih.gov These synthetic structures can be designed to mimic protein secondary structures or to form novel supramolecular assemblies. The functional group at the C4-position is exposed on the exterior of polyproline helices, making it an ideal site for introducing functionalities that can mediate intermolecular interactions, leading to the self-assembly of higher-order nanomaterials. acs.org Researchers have demonstrated that functionalization at this position can be used to build extended crystalline frameworks and affect host-guest interactions within these materials. acs.org
Advanced Research Perspectives and Emerging Methodologies
Site-Specific Modification and Bioconjugation Strategies for Functionalized Peptides
The strategic incorporation of (4S)-1-Fmoc-4-benzyloxy-L-proline into peptide sequences opens up a plethora of possibilities for site-specific modification and bioconjugation. The benzyloxy group, while offering steric influence, can be deprotected to reveal a hydroxyl group, which then serves as a versatile anchor for the attachment of various functional moieties. This approach is a cornerstone of "proline editing," a powerful strategy for the synthesis of functionally and structurally diverse peptides. nih.govacs.orgnih.gov
The general principle of proline editing involves the incorporation of a 4-hydroxyproline (B1632879) derivative during standard solid-phase peptide synthesis (SPPS). nih.govacs.org Following peptide assembly, the hydroxyl group can be selectively modified. In the context of this compound, the benzyl (B1604629) ether would first be cleaved, typically via hydrogenolysis, to unmask the 4-hydroxyl group. This newly exposed functional group on the proline ring can then undergo a variety of chemical transformations to introduce functionalities for bioconjugation.
| Modification Strategy | Reagents and Conditions | Resulting Functionality | Potential Application |
| Oxidation | Dess-Martin periodinane (DMP), TEMPO/bleach | Ketone (4-oxoproline) | Electrophilic handle for oxime ligation |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), triphenylphosphine, various nucleophiles (e.g., NaN3, phenols) | Azides, ethers, etc. (with inversion of stereochemistry) | Click chemistry, introduction of spectroscopic probes |
| Sulfonylation | MsCl, TsCl, pyridine | Mesylate, Tosylate | Good leaving group for SN2 reactions with nucleophiles |
| Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Esters | Prodrug strategies, introduction of reporter groups |
These strategies allow for the creation of peptides with precisely installed functionalities, enabling a wide range of bioconjugation techniques. For instance, the introduction of an azide (B81097) group facilitates copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), while a ketone group can be used for oxime or hydrazone formation. acs.org
Exploration of Novel Proline-Based Catalysts
Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. The conformational rigidity and the presence of both a secondary amine and a carboxylic acid make them ideal scaffolds for inducing stereoselectivity. While direct catalytic applications of this compound are not extensively reported, its structural motifs are highly relevant to the design of new proline-based catalysts.
The 4-benzyloxy substituent can be envisioned to play a significant role in modulating the catalyst's stereoselectivity and solubility. After deprotection of the Fmoc and benzyl groups, the resulting 4-hydroxy-L-proline can be further modified. The hydroxyl group can be used to attach other catalytic moieties or to tune the steric and electronic properties of the catalyst.
Researchers are actively exploring how modifications at the 4-position of the proline ring influence catalytic outcomes. For example, the introduction of bulky groups can create specific chiral pockets that enhance enantioselectivity in reactions such as aldol (B89426) and Mannich reactions. The principles derived from studying catalysts based on 4-hydroxyproline are directly applicable to derivatives of this compound.
| Catalyst Design Principle | Modification on Proline Ring | Potential Catalytic Application |
| Steric Shielding | Introduction of bulky substituents at the 4-position | Asymmetric aldol reactions, Michael additions |
| Hydrogen Bonding | Free hydroxyl or ether functionalities at the 4-position | Enantioselective protonation, Diels-Alder reactions |
| Bifunctional Catalysis | Attachment of a secondary catalytic group (e.g., a thiourea) via the 4-position | Cooperative catalysis for complex bond formations |
| Solubility Tuning | Introduction of lipophilic or hydrophilic groups at the 4-position | Catalysis in non-traditional solvent systems |
The development of novel proline-based catalysts is a vibrant area of research, and the synthetic accessibility of derivatives like this compound provides a valuable platform for creating the next generation of organocatalysts.
Future Directions in Stereoselective Synthesis of Complex Proline Derivatives
The demand for enantiomerically pure, complex proline derivatives in drug discovery and materials science continues to drive innovation in stereoselective synthesis. This compound itself is a product of such synthesis, likely originating from commercially available 4-hydroxy-L-proline. The methodologies used for its preparation and the potential for its further elaboration highlight key future directions in this field.
One major avenue of research is the development of more efficient and stereoselective methods for the functionalization of the proline ring. This includes late-stage C-H activation, which would allow for the direct introduction of substituents without the need for pre-functionalized starting materials.
Another promising direction is the use of proline derivatives as chiral templates for the synthesis of other complex molecules. The rigid pyrrolidine (B122466) ring can be used to control the stereochemistry of reactions on appended side chains. For example, the synthesis of (4S)-1-methyl-4-propyl-L-proline, an analog of an amino acid found in the antibiotic lincomycin, has been achieved stereoselectively starting from (cis)-4-hydroxy-L-proline, demonstrating the utility of this scaffold. mdpi.commdpi.comchemrxiv.org
| Synthetic Strategy | Description | Potential Outcome |
| Late-Stage C-H Functionalization | Directing group-assisted activation and functionalization of C-H bonds on the proline ring. | More atom-economical and efficient synthesis of novel proline analogs. |
| Asymmetric Alkylation | Stereoselective alkylation of proline enolates derived from precursors like 4-hydroxyproline. nih.gov | Access to a wide range of 2- and 4-substituted proline derivatives with high diastereoselectivity. |
| Ring-Closing and Ring-Opening Metathesis | Utilizing proline derivatives with unsaturated side chains to construct complex polycyclic structures. | Synthesis of novel scaffolds for medicinal chemistry and peptidomimetics. |
| Enantioselective Catalysis | The use of chiral catalysts to synthesize substituted prolines from achiral starting materials. nih.gov | Scalable and versatile routes to enantiopure proline derivatives. |
The future of stereoselective proline synthesis will likely involve a combination of these strategies, enabling the creation of increasingly complex and functionally diverse proline-containing molecules for a wide array of scientific applications. The foundational knowledge gained from the synthesis and application of compounds like this compound will be instrumental in these future endeavors.
Q & A
Basic Research Questions
Q. How is (4S)-1-Fmoc-4-benzyloxy-L-proline synthesized, and what are the critical purification steps?
- Methodology : The synthesis typically involves introducing the benzyloxy group at the 4-position of L-proline, followed by Fmoc protection. A common approach uses coupling reagents like PyBOP and HOBt in anhydrous DMF under argon to activate the carboxyl group for Fmoc attachment . Post-synthesis, purification is achieved via reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% TFA to remove unreacted reagents and byproducts .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- Methodology :
- NMR : H and C NMR are critical for verifying the stereochemistry (e.g., 2S,4R configuration) and benzyloxy group placement. Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl) and Fmoc methylene protons (δ 4.2–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular weight (427.49 g/mol for CHNO) .
- HPLC : Analytical HPLC with UV detection (254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?
- Methodology : This derivative acts as a conformationally constrained proline analog. The Fmoc group enables stepwise elongation in SPPS, while the benzyloxy substituent modulates steric and electronic effects during coupling. It is particularly useful in sequences prone to aggregation, where standard proline may not suffice .
Advanced Research Questions
Q. How does the benzyloxy group influence the conformational dynamics of proline in peptide backbones?
- Methodology : The 4-benzyloxy group stabilizes the C-exo puckering of the proline ring, introducing a kink in the peptide backbone. This disrupts β-sheet formation and reduces aggregation. Computational modeling (e.g., DFT) and circular dichroism (CD) can validate these effects by comparing helicity and folding kinetics in peptides with/without the modification .
Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?
- Methodology :
- In vitro : Pre-dissolve in DMSO (10–50 mg/mL) and dilute with buffered saline (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .
- In vivo : Use cyclodextrin-based formulations or PEGylation to enhance aqueous solubility. Monitor solubility via dynamic light scattering (DLS) to confirm colloidal stability .
Q. What strategies prevent aggregation during SPPS when incorporating this compound?
- Methodology :
- Pseudoproline Dipeptides : Incorporate the compound as part of a pseudoproline motif (e.g., Fmoc-Pro-Pro-OH), which introduces a "turn" structure to disrupt β-sheet intermediates .
- Low-Temperature Coupling : Perform couplings at 4°C to minimize hydrophobic interactions. Use ultrasonication post-coupling to disaggregate resin-bound peptides .
Q. How can orthogonal protection strategies be applied to derivatives of this compound?
- Methodology : The benzyloxy group can be selectively deprotected using hydrogenolysis (H/Pd-C), while the Fmoc group is removed with piperidine. For example, in , an allyloxycarbonyl (Alloc) group is introduced alongside Fmoc, enabling sequential deprotection for branched peptide synthesis. Monitor deprotection efficiency via TLC or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
